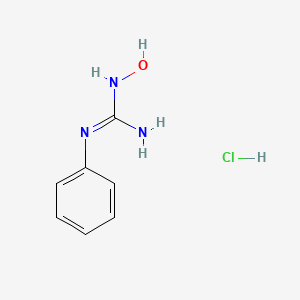

1-Hydroxy-2-phenylguanidine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Hydroxy-2-phenylguanidine;hydrochloride is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxy group attached to a phenylguanidine moiety, which is further stabilized by the addition of hydrochloride.

Métodos De Preparación

The synthesis of 1-Hydroxy-2-phenylguanidine;hydrochloride typically involves the reaction of phenylguanidine with hydroxylating agents under controlled conditions. One common method includes the use of hydrogen peroxide as the hydroxylating agent in the presence of a catalyst. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C. Industrial production methods often employ continuous flow reactors to ensure consistent product quality and yield .

Análisis De Reacciones Químicas

1-Hydroxy-2-phenylguanidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions include quinones, amines, and chlorinated derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Properties

1-Hydroxy-2-phenylguanidine; hydrochloride exhibits significant pharmacological activity, primarily as a sodium channel blocker. This property makes it a candidate for treating various conditions associated with sodium transport dysregulation. Notably, its potential applications include:

- Chronic Bronchitis : The compound is being investigated for its efficacy in alleviating symptoms associated with chronic bronchitis by modulating epithelial sodium channels .

- Cystic Fibrosis : Due to its sodium channel blocking ability, it may help in managing cystic fibrosis symptoms by improving airway hydration and mucus clearance .

- Dry Eye and Xerostomia : It has shown promise in treating dry eye conditions and xerostomia related to Sjogren's syndrome by enhancing tear production and salivation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of phenylguanidine derivatives, including 1-Hydroxy-2-phenylguanidine; hydrochloride. For instance:

- A series of phenylguanidine derivatives were tested against various bacterial strains, showing promising results with minimal inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus and 1 µg/mL against Escherichia coli . These findings indicate the potential for developing new antibiotics based on this compound.

Cancer Treatment

Research has also focused on the role of phenylguanidine derivatives in cancer therapy:

Mecanismo De Acción

The mechanism of action of 1-Hydroxy-2-phenylguanidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group plays a crucial role in forming hydrogen bonds with target molecules, thereby modulating their activity. The phenylguanidine moiety can interact with aromatic systems in biological environments, influencing signal transduction pathways and cellular responses .

Comparación Con Compuestos Similares

1-Hydroxy-2-phenylguanidine;hydrochloride can be compared with other similar compounds, such as:

1-Hydroxy-2-isopropylguanidine: Similar in structure but with an isopropyl group instead of a phenyl group, leading to different chemical properties and applications.

2-Hydroxy-1-phenylguanidine: The position of the hydroxy group is different, affecting its reactivity and interaction with biological targets.

Phenylguanidine hydrochloride: Lacks the hydroxy group, resulting in distinct chemical behavior and applications.

The uniqueness of this compound lies in its specific structural features, which confer unique reactivity and interaction profiles, making it valuable in various scientific and industrial applications.

Actividad Biológica

1-Hydroxy-2-phenylguanidine;hydrochloride, a guanidine derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a hydroxy group attached to a phenylguanidine moiety. This unique structure allows for various chemical interactions, making it a valuable compound in both biological and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Hydrogen Bonding : The hydroxy group facilitates hydrogen bonding with target molecules, enhancing its binding affinity and modulating enzyme activity.

- Signal Transduction Modulation : By interacting with receptors and kinases, it may influence signal transduction pathways critical for cell survival and function.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1 µg/mL |

These findings suggest that the compound could serve as a potential lead in antibiotic development, particularly against resistant strains like MRSA .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it induces apoptosis in cancer cell lines through the following mechanisms:

- Cell Cycle Arrest : It causes G2-M phase arrest in U-937 cells, leading to increased apoptotic cell populations.

- Cytotoxicity : High concentrations have shown significant cytotoxic effects on human cancer cells, with IC50 values indicating potent activity against specific cancer types .

Study on Antimicrobial Efficacy

In a recent study focused on the antimicrobial efficacy of guanidine derivatives, this compound was highlighted for its low MIC values against both S. aureus and E. coli. The study emphasized the compound's potential as an effective antimicrobial agent in clinical settings .

Study on Anticancer Properties

Another investigation assessed the cytotoxic effects of various guanidine derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in cancer cell lines by inducing apoptosis, showcasing its potential as an anticancer therapeutic .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound | Structure | Activity |

|---|---|---|

| 1-Hydroxy-2-isopropylguanidine | Isopropyl instead of phenyl | Different reactivity and applications |

| 2-Hydroxy-1-phenylguanidine | Hydroxy group in different position | Altered reactivity and target interactions |

| Phenylguanidine hydrochloride | Lacks hydroxy group | Distinct chemical behavior |

This comparison illustrates how structural variations impact the biological activity of guanidine derivatives.

Propiedades

IUPAC Name |

1-hydroxy-2-phenylguanidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.ClH/c8-7(10-11)9-6-4-2-1-3-5-6;/h1-5,11H,(H3,8,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEHPVVDBXAPTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(N)NO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.